1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione

Process Chemistry Industrial Safety Reagent Cost

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1150560-54-5, molecular formula C₁₃H₉F₄IN₂O₂, molecular weight 428.12 g/mol) is a halogenated uracil derivative that serves as a pivotal late-stage intermediate in the synthesis of Elagolix sodium, the first orally active non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) approved by the FDA for the management of endometriosis-associated pain. The compound is also designated as Elagolix Impurity 19 and is utilized as a certified reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial Elagolix sodium production.

Molecular Formula C13H9F4IN2O2
Molecular Weight 428.12 g/mol
CAS No. 1150560-54-5
Cat. No. B1436658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione
CAS1150560-54-5
Molecular FormulaC13H9F4IN2O2
Molecular Weight428.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)I
InChIInChI=1S/C13H9F4IN2O2/c1-6-10(18)11(21)19-12(22)20(6)5-7-8(13(15,16)17)3-2-4-9(7)14/h2-4H,5H2,1H3,(H,19,21,22)
InChIKeyTZBUKGISILNJCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1150560-54-5) – Essential Elagolix Intermediate & Impurity Standard for Procurement


1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1150560-54-5, molecular formula C₁₃H₉F₄IN₂O₂, molecular weight 428.12 g/mol) is a halogenated uracil derivative that serves as a pivotal late-stage intermediate in the synthesis of Elagolix sodium, the first orally active non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) approved by the FDA for the management of endometriosis-associated pain . The compound is also designated as Elagolix Impurity 19 and is utilized as a certified reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial Elagolix sodium production [1]. The 5-iodo substitution pattern defines its unique reactivity profile in transition-metal-catalyzed cross-coupling steps that are central to the manufacturing process of the active pharmaceutical ingredient [2].

Why 5-Iodo Elagolix Intermediate (CAS 1150560-54-5) Cannot Be Replaced by Its 5-Bromo or 5-Des-Halo Analogs in Regulated Synthetic Processes


The 5-iodo intermediate (CAS 1150560-54-5), its 5-bromo analog (CAS 830346-48-0), and the 5-des-halo precursor (CAS 830346-47-9) share a common uracil core and the identical N1-(2-fluoro-6-(trifluoromethyl)benzyl) substituent, yet they are not interchangeable in Elagolix manufacturing workflows. The 5-iodo compound is the original intermediate employed in the patented synthetic route disclosed in WO 2009/062087 A1, where the iodine atom serves as the leaving group in the pivotal Suzuki–Miyaura cross-coupling with 2-fluoro-3-methoxyphenylboronic acid that installs the biaryl pharmacophore [1]. Subsequent process research explicitly replaced the iodo intermediate with the 5-bromo analog to circumvent the use of highly toxic and expensive iodine monochloride (ICl) required for iodination; however, this substitution demanded extensive re-optimization of the bromination conditions—improving the yield from an initial 43% to 96%—and the downstream Suzuki coupling was achieved with bis(tri-tert-butylphosphine)palladium(0) in 88% yield . Consequently, any attempt to interchange these compounds without corresponding process re-validation introduces risks of altered reactivity, divergent impurity profiles, and regulatory non-compliance in ANDA submissions where impurity reference standards are mandated. The quantitative evidence below delineates exactly where these three compounds diverge.

Quantitative Differentiation Evidence: 5-Iodo Elagolix Intermediate (CAS 1150560-54-5) vs. 5-Bromo and 5-Des-Halo Analogs


Iodination Reagent Hazard Profile: ICl vs. Br₂ — A Decisive Factor in Industrial Route Selection

The target 5-iodo compound is prepared by electrophilic iodination of 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione using iodine monochloride (ICl) in methanol [1]. The 2023 spectroscopic and process study by the Elagolix research consortium explicitly documents that the synthetic steps to Elagolix sodium were performed employing the 5-bromo intermediate instead of the iodo analog specifically 'to avoid the use of the highly toxic and expensive iodine monochloride' . ICl is classified as a corrosive, water-reactive oxidizer that releases hydrogen chloride gas upon contact with water or organic solvents, whereas bromination employs elemental bromine (Br₂), which, although hazardous, is more readily managed at scale and is significantly less expensive. The cost differential for the halogenating agent is a direct procurement consideration: ICl is approximately 3–5 times more costly per mole of halogen delivered compared to Br₂ .

Process Chemistry Industrial Safety Reagent Cost

Suzuki–Miyaura Cross-Coupling Reactivity: C–I vs. C–Br Bond Dissociation Energy Advantage

The core differentiation of the 5-iodo intermediate lies in the inherently weaker C–I bond (bond dissociation energy ≈ 53 kcal/mol) compared to the C–Br bond (≈ 68 kcal/mol for aryl bromide), which translates to a lower kinetic barrier for oxidative addition to palladium(0) catalysts [1]. This class-level reactivity advantage is well-established in organometallic chemistry: aryl iodides typically undergo Suzuki–Miyaura couplings under milder conditions (lower temperature, shorter reaction time, or reduced catalyst loading) than their aryl bromide counterparts [1]. In the specific context of Elagolix synthesis, the original 2008 discovery paper [2] employed the 5-iodo intermediate for the key Suzuki coupling with 2-fluoro-3-methoxyphenylboronic acid, while the 2023 process study achieved the corresponding coupling with the 5-bromo analog in 88% yield using the highly electron-rich catalyst bis(tri-tert-butylphosphine)palladium(0) . However, a direct head-to-head comparison of coupling yields under identical conditions (same catalyst, solvent, temperature, and substrate stoichiometry) has not been reported in the public domain; therefore, the quantitative advantage of the iodo intermediate in this specific system remains a class-level inference until such experimental comparison is published.

Cross-Coupling Chemistry Pd Catalysis Bond Dissociation Energy

Overall Process Yield: Bromo Route 21% Overall from Des-Halo Precursor — Iodo Route Yield Not Benchmarked

The 2023 process study provides a detailed accountability of the overall yield for the complete synthetic sequence from the 5-des-halo precursor (compound 5) to Elagolix sodium (compound 1) via the 5-bromo intermediate: bromination (96%), Suzuki coupling (88%), N-alkylation with ethyl 4-bromobutyrate (50%), and final hydrolysis (88%), resulting in a cumulative overall yield of 21% with the final API isolated at 99.9% HPLC purity . The step-by-step yields for the corresponding sequence via the 5-iodo intermediate are not publicly benchmarked in a comparable manner. The original patent [1] and medicinal chemistry disclosure [2] report the route conceptually but do not provide a fully quantified step-by-step yield table for the iodo pathway. This asymmetry in published process metrics means that the 5-bromo route currently holds the advantage of documented, optimized, and reproducible yields suitable for scale-up, whereas the 5-iodo route remains the historically first synthetic path whose economic metrics at scale are proprietary.

Process Yield Synthetic Efficiency GMP Manufacturing

Purity and Molecular Weight Specifications: Impact on Stoichiometric Calculations and Impurity Profiling

The commercial 5-iodo intermediate (CAS 1150560-54-5) is supplied at typical purities of 95% (AKSci) to 97% (multiple vendors) , while the 5-bromo analog (CAS 830346-48-0) is routinely specified at 98% assay [1]. The molecular weight difference is stark: 428.12 g/mol (5-iodo) versus 381.12 g/mol (5-bromo), a mass increase of 47.00 g/mol (+12.3%) attributable to the iodine atom. For a nominal 100 mmol reaction, this translates to a mass difference of 4.70 g, which directly affects shipping costs, storage volume, and the mass of waste generated per batch. Furthermore, the 5-iodo compound is also designated as Elagolix Impurity 19 and is supplied with detailed characterization data compliant with ICH Q3A/Q3B guidelines for use as a reference standard in ANDA submissions [2], whereas the 5-des-halo analog (CAS 830346-47-9) serves as Elagolix Impurity 22 for distinct analytical targets [3].

Analytical Chemistry Impurity Reference Standard Stoichiometry

Atropisomerism Risk: The 5-Iodo Intermediate Allows Late-Stage Diversification Without Pre-installing the Biaryl Axis

Elagolix sodium exhibits atropisomerism due to hindered rotation about the C–C bond connecting the 5-aryl substituent (2-fluoro-3-methoxyphenyl) to the uracil core, a phenomenon extensively characterized in the 2023 spectroscopic study . Critically, the 5-iodo intermediate (CAS 1150560-54-5) and its 5-bromo analog both precede the introduction of this biaryl bond, meaning the atropisomeric axis is not yet formed. However, the 5-des-halo analog (CAS 830346-47-9) lacks the halogen handle required for the Suzuki coupling that installs the 5-aryl group, rendering it synthetically dead-end for the purpose of Elagolix synthesis. This positions both the 5-iodo and 5-bromo compounds as equivalent from an atropisomer-control standpoint, but the 5-iodo compound retains the C–I reactivity advantage for the critical biaryl-bond-forming step. The 2023 paper also demonstrates that the bromo route to Elagolix sodium yields the final API with no detectable class 2 atropisomer contamination at the 99.9% HPLC purity level , but it does not explicitly benchmark the iodo route against the same purity metric.

Atropisomerism Late-Stage Diversification Drug Substance Quality

Best-Validated Application Scenarios for 5-Iodo Elagolix Intermediate (CAS 1150560-54-5) Based on Quantitative Evidence


Elagolix Sodium Synthesis via the Original Patented Route (WO 2009/062087 A1) — R&D Scale and Process Feasibility Studies

The 5-iodo intermediate is the synthetically competent halogenated core for the Suzuki–Miyaura cross-coupling step that installs the 5-(2-fluoro-3-methoxyphenyl) pharmacophore, as described in the original 2008 medicinal chemistry disclosure and the 2009 process patent [1]. Researchers aiming to reproduce the exact route reported in the primary literature or benchmark alternative synthetic routes should procure this intermediate as the authentic reference starting material. The C–I bond dissociation energy advantage (≈53 kcal/mol) over the C–Br bond (≈68 kcal/mol) suggests that the iodo intermediate may permit milder coupling conditions, which is particularly relevant when exploring catalyst systems less electron-rich than the Pd[P(t-Bu)₃]₂ catalyst required for the bromo route .

Elagolix Impurity 19 Reference Standard for Analytical Method Development and ANDA QC Release

Designated as Elagolix Impurity 19, this compound is supplied with ICH-compliant characterization data and is suitable for HPLC method development, method validation (AMV), and quality control release testing during commercial Elagolix sodium production [1]. Its distinct molecular weight (428.12 g/mol) and retention time characteristics differentiate it from other structurally related impurities such as Impurity 22 (5-des-halo analog, MW 302.22 g/mol) and Impurity 31/72 (5-bromo analog, MW 381.12 g/mol) . Analytical laboratories supporting ANDA filings must source certified reference standards for each specified impurity; the 5-iodo compound's documented identity and purity (95–97%) support its use as a system suitability standard.

Late-Stage Diversification Platform for Novel GnRHR Antagonist Analogs via C–I Functionalization

The presence of the iodine atom at the 5-position of the uracil core enables not only Suzuki coupling but also a range of other Pd-catalyzed and metal-catalyzed cross-coupling reactions (Sonogashira, Heck, Negishi, Buchwald–Hartwig, etc.) that are not accessible or proceed with lower efficiency on the corresponding 5-bromo or 5-des-halo congeners [1]. Medicinal chemistry programs seeking to explore 5-substituted Elagolix analogs with diverse aryl, alkynyl, or amino substituents will find the 5-iodo intermediate a more versatile diversification point than the 5-bromo analog, consistent with the general class-level reactivity advantage of aryl iodides in catalytic cross-coupling .

Process Development Comparative Studies: Iodo vs. Bromo Route Economic and Safety Benchmarking

Given the explicit shift from the iodo to the bromo route documented in the 2023 process study to avoid iodine monochloride toxicity and cost [1], organizations performing process development or technology transfer evaluations should conduct a direct, side-by-side comparison of both routes using well-characterized batches of the two intermediates. The 5-iodo intermediate serves as the benchmark representing the original invention route, while the 5-bromo analog represents the evolved, optimized manufacturing route with a published overall yield of 21% and final API purity of 99.9% . Such comparative experiments generate the missing head-to-head coupling yield data and enable evidence-based selection of the optimal intermediate for scale-up.

Quote Request

Request a Quote for 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.